2-Cyclobutylmorpholine
Overview
Description
2-Cyclobutylmorpholine is a chemical compound with the molecular weight of 141.21 . It is typically stored at room temperature and has a physical form of a liquid .
Molecular Structure Analysis
The IUPAC name for 2-Cyclobutylmorpholine is the same as its common name . Its InChI code is 1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2
.
Scientific Research Applications
Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which are structurally related to 2-Cyclobutylmorpholine, highlights their significant antimicrobial, antibacterial, antitumor, and other activities. These compounds, found in both terrestrial and marine species, are considered an important source of leads for drug discovery due to their wide range of biological activities. The study emphasizes the potential of cyclobutane-containing alkaloids in pharmaceutical research, suggesting a similar scope for research into 2-Cyclobutylmorpholine's applications (Sergeiko et al., 2008).
Cyclodextrins in Drug Delivery
Cyclodextrins are another related area of research with implications for 2-Cyclobutylmorpholine. These cyclic oligosaccharides are known for their ability to form inclusion complexes with various molecules, enhancing drug solubility, stability, and bioavailability. This property is particularly beneficial in the development of novel drug delivery systems, such as liposomes, microspheres, microcapsules, and nanoparticles. The applications of cyclodextrins in drug delivery systems highlight the potential for 2-Cyclobutylmorpholine to be used similarly, especially in improving the pharmacokinetic profiles of drugs (Challa et al., 2005).
properties
IUPAC Name |
2-cyclobutylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPPDLPMYCHVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708999 | |
Record name | 2-Cyclobutylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60708999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylmorpholine | |
CAS RN |
1219844-05-9 | |
Record name | 2-Cyclobutylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60708999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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